MS8709

PROTAC Drug Resistance BTK Degradation

BTK inhibitor resistance driven by C481S and L528W mutations cannot be overcome by conventional kinase inhibitors, which leave kinase-independent BTK scaffolding functions intact. NX-2127 (Zelebrudomide) eliminates the entire BTK protein via CRBN-mediated ubiquitination and proteasomal degradation. • Degrades BTK C481S (DC50 = 9.7 nM) and L528W (DC50 = 1.9 nM) resistance mutants • Dual degradation of IKZF1 (DC50 = 57 nM) and IKZF3 (DC50 = 36 nM) enables T-cell immunomodulation • Orally bioavailable; >80% BTK degradation confirmed in CLL patient pharmacodynamics Supplied at ≥98% purity (HPLC) with temperature-controlled global shipping.

Molecular Formula C64H95F2N11O7S
Molecular Weight 1200.6 g/mol
Cat. No. B12372392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS8709
Molecular FormulaC64H95F2N11O7S
Molecular Weight1200.6 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCCNC(=O)CCCN4CCC(CC4)NC5=NC(=NC6=CC(=C(C=C65)OC)OCCCN7CCCC7)N8CCC(CC8)(F)F)O
InChIInChI=1S/C64H95F2N11O7S/c1-45-57(85-44-69-45)47-23-21-46(22-24-47)42-68-60(81)52-39-49(78)43-77(52)61(82)58(63(2,3)4)72-56(80)19-13-11-9-7-6-8-10-12-14-29-67-55(79)20-17-32-75-34-25-48(26-35-75)70-59-50-40-53(83-5)54(84-38-18-33-74-30-15-16-31-74)41-51(50)71-62(73-59)76-36-27-64(65,66)28-37-76/h21-24,40-41,44,48-49,52,58,78H,6-20,25-39,42-43H2,1-5H3,(H,67,79)(H,68,81)(H,72,80)(H,70,71,73)/t49-,52+,58-/m1/s1
InChIKeyCLUWNSLFLMBFKA-RMCUFUCFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NX-2127 (Zelebrudomide) – Dual BTK/IKZF1/3 Degrader


The compound is a synthetic organic small molecule, specifically a heterobifunctional PROTAC (PROteolysis TArgeting Chimera), designated as NX-2127 (zelebrudomide) [1]. It is engineered to simultaneously bind Bruton's tyrosine kinase (BTK) and the cereblon (CRBN) E3 ubiquitin ligase complex, thereby inducing the polyubiquitination and subsequent proteasomal degradation of BTK [2]. Beyond this, the molecule exhibits a secondary, molecular glue-like activity, which leads to the degradation of the immunomodulatory transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) [3]. This unique dual degrader mechanism is designed to address unmet needs in B-cell malignancies, particularly in patients who have developed resistance to conventional BTK inhibitors [4]. The compound is orally bioavailable and has advanced into first-in-human clinical trials for relapsed/refractory B-cell cancers [5].

Why NX-2127 Cannot Be Substituted by Standard BTK Inhibitors


Generic substitution with covalent (e.g., ibrutinib) or non-covalent (e.g., pirtobrutinib) BTK inhibitors is not a viable scientific strategy for the applications this compound addresses. This is because conventional inhibitors rely solely on blocking the kinase's enzymatic active site, a function that is compromised or bypassed in the presence of common resistance-conferring mutations such as BTK C481S or L528W [1]. Critically, NX-2127's mechanism of action is to eliminate the entire BTK protein, thereby eradicating both its enzymatic and its emerging, kinase-independent scaffolding functions that drive oncogenic B-cell receptor (BCR) signaling even when the active site is mutated [2]. Furthermore, this compound possesses a dual degradation profile that simultaneously targets IKZF1 and IKZF3, a feature absent in all approved BTK inhibitors, providing an orthogonal immunomodulatory effect that cannot be replicated by simple BTK kinase blockade [3]. Therefore, substituting this degrader with a kinase inhibitor would fail to address the full spectrum of resistance mechanisms and therapeutic vulnerabilities in relapsed/refractory B-cell malignancies.

Quantitative Differentiation Evidence for NX-2127


Degradation of Drug-Resistant BTK Mutants (C481S, L528W)

NX-2127 degrades the common drug-resistant BTK mutant C481S, which confers high-level resistance to the covalent inhibitor ibrutinib . In TMD8 DLBCL cells expressing BTK C481S, NX-2127 exhibits a DC50 (concentration for 50% degradation) of 9.7 nM. In contrast, ibrutinib fails to inhibit this mutant at clinically achievable concentrations, and the non-covalent inhibitor pirtobrutinib shows reduced potency [1]. Furthermore, NX-2127 degrades the kinase-impaired BTK L528W mutant (DC50 = 1.9 nM), a variant that is resistant to both covalent and non-covalent inhibitors due to its scaffold-mediated signaling [2].

PROTAC Drug Resistance BTK Degradation CLL

Clinical BTK Degradation in CLL Patients

In a Phase 1 clinical trial (NCT04830137), treatment with NX-2127 resulted in greater than 80% degradation of BTK protein in peripheral blood samples from patients with chronic lymphocytic leukemia (CLL) [1]. This deep and sustained target elimination is a direct consequence of the degrader mechanism. In comparison, covalent and non-covalent BTK inhibitors do not reduce total BTK protein levels; they only occupy the active site, and in fact, can sometimes lead to a compensatory increase in BTK protein expression [2]. The trial also reported clinical responses in 79% of evaluable patients, regardless of their BTK mutation status [3].

Clinical Pharmacodynamics BTK Degradation CLL Phase 1 Trial

Dual Degradation of IKZF1/3 and BTK

NX-2127 is a dual degrader that not only eliminates BTK but also drives the degradation of the immunomodulatory transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) [1]. In primary human T cells, NX-2127 degrades IKZF1 and IKZF3 with DC50 values of 57 nM and 36 nM, respectively . This dual activity is intrinsic to its molecular design. By contrast, standard BTK inhibitors (e.g., ibrutinib, acalabrutinib, zanubrutinib, pirtobrutinib) are highly selective for the kinase domain and have no activity against IKZF1 or IKZF3. The only other class of agents that degrades IKZF1/3 are immunomodulatory imide drugs (IMiDs) like lenalidomide, which do not degrade BTK .

Immunomodulation IKZF1 IKZF3 Dual Degrader

In Vivo Tumor Growth Inhibition in BTK C481S Xenografts

In preclinical mouse xenograft models using TMD8 DLBCL cells expressing the ibrutinib-resistant BTK C481S mutation, once-daily oral dosing of NX-2127 at 30 mg/kg resulted in significant tumor growth inhibition (TGI) . This in vivo efficacy was accompanied by sustained intratumoral degradation of BTK, IKZF1, and IKZF3 . As a comparator, the covalent BTK inhibitor ibrutinib, even at maximally tolerated doses, fails to control tumor growth in this BTK C481S-driven model due to target resistance [1].

In Vivo Efficacy Xenograft Drug Resistance DLBCL

Broad-Spectrum Degradation of BTK Resistance Mutants

NX-2127 exhibits a consistently potent degradation profile across a panel of clinically relevant, drug-resistant BTK mutants. In TMD8 DLBCL cells, the DC50 values for degrading wild-type BTK, C481S, V416L, T474I, and L528W were reported as 1.9 nM, 9.7 nM, 4.2 nM, 2.4 nM, and 1.9 nM, respectively . The highest DC50 among all mutants tested (C481S) remains under 10 nM. This contrasts with covalent BTK inhibitors like ibrutinib, which are ineffective against C481S and other active-site mutants, and non-covalent inhibitors like pirtobrutinib, which exhibit variable and often reduced potency against certain variants like L528W [1].

Mutant BTK PROTAC Degradation Profile Resistance

Validated Applications of NX-2127


Acquired Resistance to BTK Inhibitors

NX-2127 is the optimal choice for dissecting resistance pathways in B-cell malignancy models. Unlike ibrutinib or pirtobrutinib, NX-2127 degrades the common BTK C481S resistance mutant (DC50 = 9.7 nM) and the kinase-impaired scaffold mutant L528W (DC50 = 1.9 nM), both of which drive disease progression despite inhibitor treatment . This allows researchers to directly probe the consequences of eliminating the entire BTK protein, including its non-enzymatic scaffolding functions, rather than just blocking its kinase activity. This scenario is directly supported by clinical pharmacodynamic data showing >80% BTK degradation in CLL patients, confirming the mechanism is active in a relevant disease setting [1].

Tumor Microenvironment Interactions in B-Cell Cancers

For studies examining the interplay between malignant B cells and the immune microenvironment, NX-2127 provides a unique dual-targeting capability. Its ability to degrade BTK in cancer cells (DC50 range: 1.9-9.7 nM) is complemented by the degradation of IKZF1 (DC50 = 57 nM) and IKZF3 (DC50 = 36 nM) in T cells, leading to T cell activation . This profile, which combines direct anti-tumor activity with immunomodulation, cannot be replicated by any single BTK inhibitor. This makes NX-2127 an essential tool for evaluating combination strategies or the impact of dual BTK/IKZF1/3 degradation on the broader tumor ecosystem, a feature validated in in vivo xenograft models showing intratumoral degradation of all three targets [1].

PROTAC-Mediated Degradation in Drug-Resistant Models

Researchers seeking to validate the therapeutic potential of targeted protein degradation in a translational in vivo setting should procure NX-2127. The compound is orally bioavailable and has demonstrated significant tumor growth inhibition in mouse xenograft models of ibrutinib-resistant (BTK C481S) DLBCL when dosed once daily at 30 mg/kg . This stands in stark contrast to ibrutinib, which fails to control tumor growth in this same resistance model. The combination of oral bioavailability, in vivo efficacy against a resistant mutant, and established clinical trial data provides a robust, multi-faceted evidence base for using NX-2127 as a benchmark degrader in preclinical oncology research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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